An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(Phenylthio)methyl]-1H-benzotriazole
An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(Phenylthio)methyl]-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[(Phenylthio)methyl]-1H-benzotriazole, a versatile reagent and building block in organic synthesis. The document details a robust, two-step synthetic pathway commencing from the commercially available 1H-benzotriazole. The core of this guide is a detailed, step-by-step experimental protocol for the preparation of the key intermediate, 1-(chloromethyl)-1H-benzotriazole, and its subsequent conversion to the target molecule. Emphasis is placed on the rationale behind procedural choices to ensure methodological transparency and reproducibility. A thorough characterization of the final compound is presented, including tabulated spectroscopic data and interpretation of key analytical results, underpinned by authoritative references.
Introduction
1-[(Phenylthio)methyl]-1H-benzotriazole belongs to the class of N-substituted benzotriazole derivatives, which are widely recognized for their utility in synthetic organic chemistry. The benzotriazole moiety serves as an excellent leaving group and a versatile activating group, facilitating a wide array of chemical transformations. The introduction of a phenylthiomethyl group at the N1 position of the benzotriazole ring system imparts unique reactivity, making it a valuable synthon for the introduction of the phenylthiomethyl moiety in various organic molecules. This guide offers a detailed exploration of its synthesis and a comprehensive analysis of its structural characterization.
Synthetic Pathway and Mechanism
The synthesis of 1-[(Phenylthio)methyl]-1H-benzotriazole is efficiently achieved through a two-step process. The first step involves the formation of a reactive intermediate, 1-(chloromethyl)-1H-benzotriazole, from 1-(hydroxymethyl)benzotriazole. The second step is a nucleophilic substitution reaction where the chlorine atom is displaced by a thiophenoxide ion.
Step 1: Synthesis of 1-(Chloromethyl)-1H-benzotriazole
The initial step involves the conversion of the hydroxyl group of 1-(hydroxymethyl)benzotriazole into a more reactive leaving group, a chloride. This is typically accomplished using thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts.
Step 2: Synthesis of 1-[(Phenylthio)methyl]-1H-benzotriazole
The second step is a classic nucleophilic substitution reaction. Thiophenol, a weak acid, is deprotonated by a suitable base, such as sodium hydroxide, to form the more nucleophilic sodium thiophenoxide. This thiophenoxide then attacks the electrophilic carbon of 1-(chloromethyl)-1H-benzotriazole, displacing the chloride ion to yield the final product.
Experimental Protocols
Synthesis of 1-(Chloromethyl)-1H-benzotriazole
This procedure is adapted from a literature method for the synthesis of 1-chloromethyl benzotriazole[1].
Materials:
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1-(Hydroxymethyl)benzotriazole
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Thionyl chloride (SOCl₂)
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Methanol
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Ice bath
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Stirring apparatus
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Nitrogen source
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Apparatus for gas scrubbing (e.g., bubbler with dilute sodium hydroxide solution)
Procedure:
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In a mechanically stirred flask immersed in an ice bath, place solid 1-(hydroxymethyl)benzotriazole (45.0 parts by weight).
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Under a gentle stream of nitrogen, add thionyl chloride (130 parts by weight) dropwise at a rate that maintains a stirrable slurry. The evolved HCl and SO₂ gases should be passed through a scrubber containing dilute sodium hydroxide solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature. Vigorous gas evolution will be observed, and the solid will dissolve to form a clear, pale-yellow solution.
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Heat the mixture to 40°C and hold for 60 minutes.
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Increase the temperature to 65°C to ensure the completion of the reaction.
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Distill off the excess thionyl chloride under reduced pressure.
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After the distillation is complete, cool the mixture to 35-40°C and cautiously add methanol (100 parts by weight) to quench any remaining thionyl chloride.
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Heat the solution to reflux for 15 minutes, breaking up any precipitated solid with a stirring rod.
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Cool the solution in an ice bath for 30 minutes.
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Filter the pale brown solid, wash with a small amount of cold methanol, and dry in a vacuum oven to yield 1-chloromethyl benzotriazole.[1]
Synthesis of 1-[(Phenylthio)methyl]-1H-benzotriazole
Materials:
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1-(Chloromethyl)-1H-benzotriazole
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Thiophenol
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Sodium hydroxide
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Ethanol
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Water
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Stirring apparatus
Procedure:
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In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
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To this solution, add thiophenol dropwise with stirring to form sodium thiophenoxide.
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Add a solution of 1-(chloromethyl)-1H-benzotriazole in ethanol to the freshly prepared sodium thiophenoxide solution.
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Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
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Pour the reaction mixture into cold water to precipitate the crude product.
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Filter the solid, wash thoroughly with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-[(Phenylthio)methyl]-1H-benzotriazole.
Characterization
A thorough characterization of 1-[(Phenylthio)methyl]-1H-benzotriazole is essential to confirm its identity and purity. The following data provides a benchmark for verification.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃S |
| Molecular Weight | 241.32 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 111198-03-9 |
Spectroscopic Data
| Technique | Key Features and Interpretations |
| ¹H NMR | Benzotriazole Protons: Multiplets in the aromatic region (typically δ 7.3-8.1 ppm). Phenyl Protons: Multiplets in the aromatic region (typically δ 7.2-7.5 ppm). Methylene Protons (-CH₂-): A characteristic singlet (typically δ 5.4-6.0 ppm). |
| ¹³C NMR | Benzotriazole Carbons: Resonances in the aromatic region. Phenyl Carbons: Resonances in the aromatic region. Methylene Carbon (-CH₂-): A resonance in the aliphatic region. |
| IR (ATR) | A spectrum for 1-[(Phenylthio)methyl]-1H-benzotriazole is available and can be used for comparison.[2] Key absorptions are expected for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings, and C-S stretching. |
| Mass Spec. | Predicted [M+H]⁺ of 242.07465.[3] |
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for 1-[(Phenylthio)methyl]-1H-benzotriazole.
Caption: Synthetic workflow for 1-[(Phenylthio)methyl]-1H-benzotriazole.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 1-[(Phenylthio)methyl]-1H-benzotriazole. The provided experimental protocols, coupled with the detailed characterization data, offer a comprehensive resource for researchers in the fields of organic synthesis and drug development. The versatility of the benzotriazole moiety as a synthetic auxiliary ensures that 1-[(Phenylthio)methyl]-1H-benzotriazole will continue to be a valuable tool for the construction of complex molecular architectures.
References
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ResearchGate. (n.d.). The Barbier Reaction of 1-(Chloromethyl)benzotriazole with Aldehydes and Ketones mediated by Samarium Diiodide. Retrieved from [Link]
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